4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile
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Overview
Description
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile is an organic compound with the molecular formula C11H9N3O3. It is a member of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and agrochemicals . The compound features a benzonitrile group linked to an oxadiazole ring through a methoxy bridge, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in these reactions include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA) . The reaction conditions often require elevated temperatures and anhydrous environments to ensure high yields and purity of the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds to 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile include:
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile: Similar structure but with different substitution patterns.
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl 4-piperidinylmethyl ether: Contains a piperidine group, offering different reactivity and applications.
3-(5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl)benzonitrile hydrochloride: Features an aminoethyl group, making it suitable for different biological applications.
These compounds share the oxadiazole core but differ in their substituents, leading to unique properties and applications .
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C12H11N3O2/c1-2-11-14-12(17-15-11)8-16-10-5-3-9(7-13)4-6-10/h3-6H,2,8H2,1H3 |
InChI Key |
BMHIRHBRVOVGDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)COC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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